

An In-depth Technical Guide to Methyl Perfluorooctanoate (CAS 376-27-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl perfluorooctanoate

Cat. No.: B1580906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **Methyl Perfluorooctanoate** (CAS 376-27-2). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

Methyl perfluorooctanoate, also known as methyl pentadecafluorooctanoate, is a fully fluorinated fatty acid methyl ester.^{[1][2]} Its structure consists of a seven-carbon perfluorinated chain attached to a methyl ester group.

Molecular Formula: C₉H₃F₁₅O₂^{[1][2][3][4]}

Molecular Weight: 428.09 g/mol ^{[1][3][4][5][6]}

Chemical Structure:

- SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F^[5]
- InChI: 1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3^{[4][5]}

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Methyl Perfluorooctanoate**.

Table 1: Physical Properties of **Methyl Perfluorooctanoate**

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[2][3][5]
Boiling Point	159-160 °C	[2][3][5][7][8]
Melting Point	-43.8 °C	[9]
Density	1.786 g/mL at 25 °C	[2][5][7]
Refractive Index	n ₂₀ /D 1.305	[2][5][7]
Vapor Pressure	2.68 mmHg at 25°C	[2]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[2][3]

Table 2: Safety and Hazard Information

Hazard Class	GHS Pictograms	Hazard Statements	Precautionary Statements
Acute Tox. 4 (Oral, Inhalation); Carc. 2; Eye Dam. 1; Lact.; Repr. 1B; STOT RE 1	H302+H332, H318, H351, H360D, H362, H372	P263, P280, P301+P312, P304+P340+P312, P305+P351+P338, P308+P313	

Data sourced from Sigma-Aldrich[5]. STOT RE 1 indicates specific target organ toxicity (repeated exposure), with the liver being a target organ.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **Methyl Perfluorooctanoate** are not readily available in the reviewed literature. However, based on its chemical structure, standard organic chemistry procedures can be applied.

Synthesis of Methyl Perfluorooctanoate

Methyl perfluorooctanoate is reported to form during the storage of perfluorooctanoic acid (PFOA) in methanol.^{[2][5][7][8]} A common laboratory method for its synthesis would be the Fischer esterification of perfluorooctanoic acid with methanol, using a strong acid catalyst.

Generalized Fischer Esterification Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation.

Application in Surfactant Synthesis

Methyl perfluorooctanoate serves as a precursor for the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides, which are nonionic fluorinated surfactants.^{[2][5][7]}

This transformation involves the amidation of the ester with a polyethoxylated amine.

Generalized Amidation Protocol:

- **Reaction Setup:** In a suitable solvent, combine **Methyl Perfluorooctanoate** with a polyethoxylated amine.
- **Reaction Conditions:** The reaction may be heated to drive the amidation. The specific temperature and reaction time will depend on the reactivity of the amine.
- **Purification:** The resulting amide can be purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Analytical Methods

The analysis of **Methyl Perfluorooctanoate**, as a member of the per- and polyfluoroalkyl substances (PFAS) family, is typically performed using advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the most common and sensitive method for the quantification of PFAS in various matrices, including biological samples like serum.^{[1][3][5][7][10]}

- **Sample Preparation:** For serum samples, a protein precipitation step is often employed, followed by solid-phase extraction (SPE) for cleanup and pre-concentration.^{[3][5]}
- **Chromatography:** Reversed-phase chromatography using a C18 column is typically used for separation.^{[1][5]}
- **Mass Spectrometry:** Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.^{[1][7]} Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

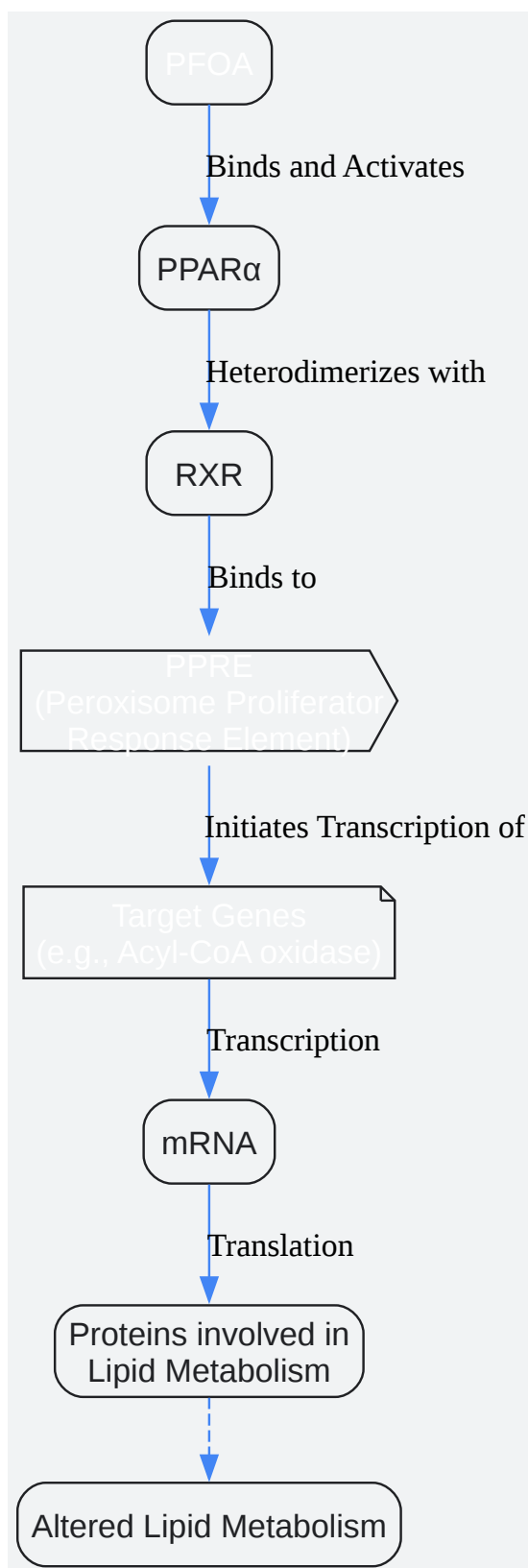
GC-MS can also be used for the analysis of PFAS, particularly for more volatile compounds or after derivatization of non-volatile analytes.^{[9][11][12]}

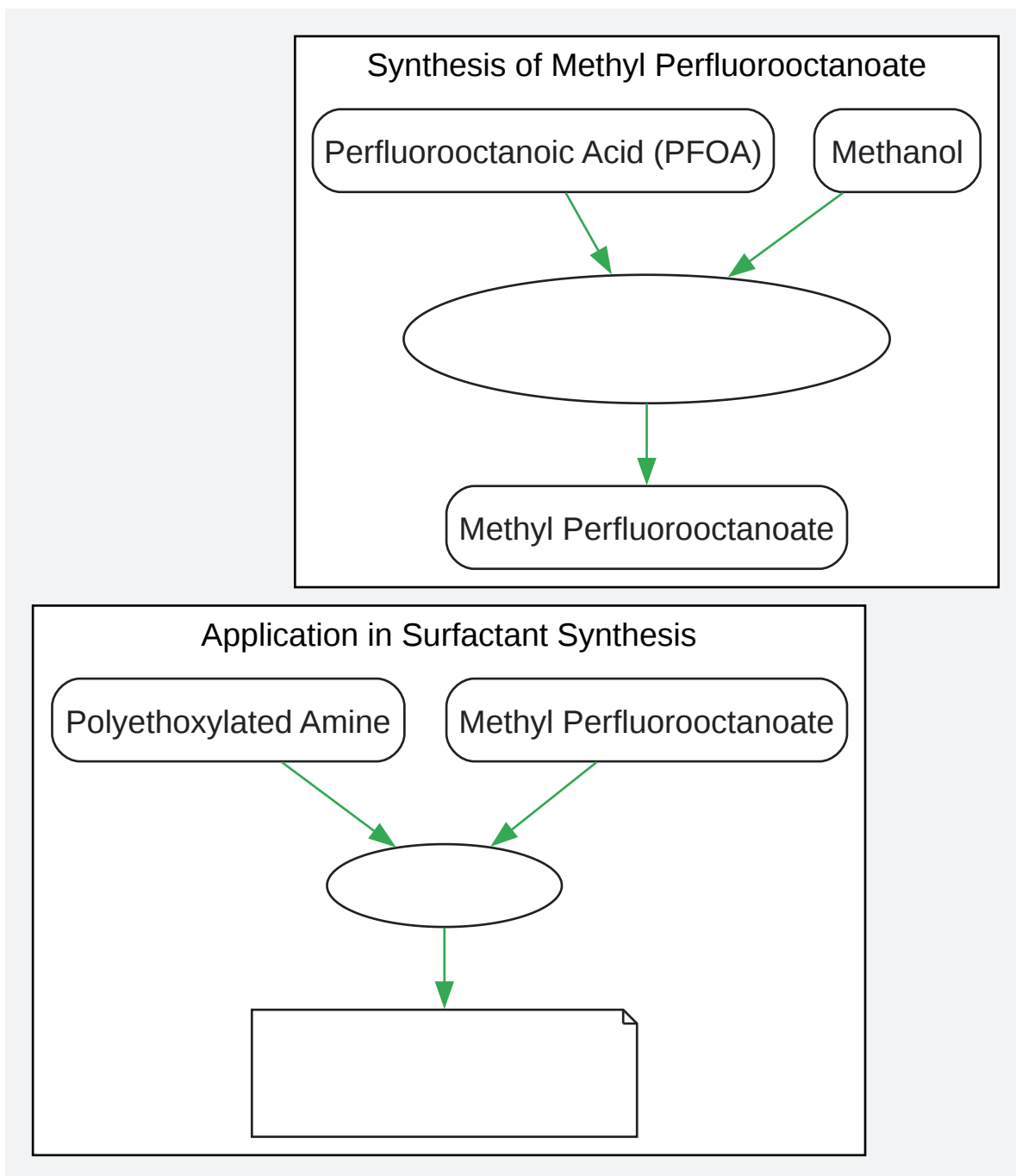
Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of **Methyl Perfluorooctanoate** are limited. However, it is anticipated that in vivo, the ester would be hydrolyzed to its parent compound, perfluorooctanoic acid (PFOA). PFOA is a well-studied environmental contaminant with known biological effects.

A primary mechanism of PFOA toxicity is its activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^{[4][6][13][14][15]} PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and homeostasis.^{[4][6]}

PPAR α Activation Pathway by PFOA





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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Perfluorooctanoate (CAS 376-27-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580906#cas-number-376-27-2-chemical-properties-and-structure]

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